molecular formula C17H21NO5 B6348223 4-(4-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-23-7

4-(4-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348223
CAS No.: 1326811-23-7
M. Wt: 319.4 g/mol
InChI Key: OWWLEBXVHCDYTM-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound characterized by a 1-oxa-4-azaspiro[4.5]decane core with a 4-methoxybenzoyl substituent at position 4 and a carboxylic acid group at position 2.

Properties

IUPAC Name

4-(4-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-22-13-7-5-12(6-8-13)15(19)18-14(16(20)21)11-23-17(18)9-3-2-4-10-17/h5-8,14H,2-4,9-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWLEBXVHCDYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(COC23CCCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Activities

Research indicates that 4-(4-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exhibits a range of biological activities:

  • Antimicrobial Properties : Demonstrated efficacy against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
  • Enzyme Interaction : Interaction studies reveal that this compound can influence various enzymes and receptors, which is critical for understanding its mechanism of action.

Synthetic Pathways

The synthesis of 4-(4-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions. These methods require optimization to ensure high yield and purity of the final product. Common synthetic routes include:

  • Formation of the spirocyclic structure through cyclization reactions.
  • Functionalization at the methoxybenzoyl position to enhance biological activity.

Case Studies

Several studies have highlighted the applications of this compound in various fields:

  • Antimicrobial Research : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant bacterial strains, indicating its potential as a lead compound in drug discovery.
  • Pharmacological Evaluation : Pharmacokinetic studies assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound, revealing promising therapeutic indices for further development in clinical settings.
  • Comparative Analysis with Analogous Compounds : A comparative study highlighted structural analogs, noting differences in biological activity and stability profiles:
Compound NameStructural DifferencesBiological Activity
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acidSubstituted benzoyl groupSimilar antimicrobial properties
1-Oxa-3-azaspiro(4.5)decane derivativesDifferent ring sizes or substitutionsVarying anti-inflammatory effects
N-Boc derivatives of similar spiro compoundsProtective groups on nitrogenEnhanced stability but altered activity

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
4-(4-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (Target) 4-Methoxybenzoyl C₁₇H₂₁NO₅ 327.35 (calculated) Hypothesized enhanced solubility due to methoxy group; potential antioxidant/antitumor activity
4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 4-Methylbenzoyl C₁₇H₂₁NO₄ 303.35 Predicted pKa = 3.40; boiling point = 535.9°C; antitumor activity in spirocyclic derivatives
4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 2,4-Difluorobenzoyl C₁₆H₁₇F₂NO₄ 325.31 Increased polarity due to fluorine; agrochemical safener potential
4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 4-Chlorobenzoyl + 8-methyl C₁₇H₂₀ClNO₄ 337.80 Higher molecular weight; potential pesticide applications
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 3,5-Dichlorobenzoyl C₁₆H₁₇Cl₂NO₄ 358.22 Agrochemical use (e.g., safener MON-4660)
8-Methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 3,4,5-Trimethoxybenzoyl + 8-methyl C₂₀H₂₅NO₇ 393.44 Enhanced electron donation; lab use for high-throughput screening

Substituent Effects on Physicochemical Properties

  • Electron-Donating Groups (e.g., Methoxy) : The methoxy group in the target compound likely improves solubility in polar solvents compared to methyl or halogenated analogs. This property is critical for bioavailability in drug design .
  • Halogenated Derivatives : Fluorine and chlorine substituents increase molecular weight and polarity, enhancing binding affinity in enzyme interactions (e.g., agrochemical safeners) .

Biological Activity

4-(4-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by a unique spirocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by various research findings.

Chemical Structure and Properties

The molecular formula of 4-(4-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is C16H19NO4C_{16}H_{19}NO_4, with a molecular weight of approximately 303.358 g/mol. The structure includes a fused ring system that contributes to its distinctive chemical properties and biological activities, particularly through its carboxylic acid and methoxybenzoyl functional groups .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Spirocyclic Framework : Utilizing starting materials like 4-aminophenol and various carboxylic acids.
  • Oxidation Reactions : Employing reagents such as bis(acetoxy)iodobenzene to facilitate cyclization.
  • Functional Group Modifications : Optimizing reaction conditions to enhance yield and purity.

These synthetic pathways are crucial for developing derivatives with improved biological properties .

Antitumor Activity

Research indicates that 4-(4-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exhibits significant antitumor activity against various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MDA-MB-231 (breast cancer)
    • HeLa (cervical cancer)

IC50 Values :

CompoundA549 (µM)MDA-MB-231 (µM)HeLa (µM)
11b0.180.080.15
11h0.190.080.14
11d-0.09-

The compound demonstrated potent cytotoxicity, particularly against the MDA-MB-231 cell line, where it outperformed standard treatments such as bendamustine and vorinostat .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown efficacy against certain bacterial strains, indicating potential applications in antimicrobial therapy. Specific studies have highlighted its effectiveness against Gram-positive bacteria, although further research is needed to fully characterize its spectrum of activity .

Case Studies

Several studies have investigated the biological activity of derivatives related to this compound:

  • Anticancer Studies : A series of derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, revealing that modifications to the methoxy group significantly influenced activity.
  • Apoptosis Induction : Flow cytometry assays indicated that some derivatives act as potent inducers of apoptosis in cancer cells, suggesting mechanisms involving caspase activation and p53 pathway modulation .

Understanding the pharmacokinetics of 4-(4-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is crucial for evaluating its therapeutic potential. Studies assessing absorption, distribution, metabolism, and excretion (ADME) profiles are ongoing to establish safety and efficacy parameters necessary for clinical applications.

Q & A

Q. What are the key challenges in synthesizing 4-(4-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and how can they be addressed?

Synthesis of spirocyclic compounds like this requires multi-step reactions, often involving benzoyl precursors and spirocyclic intermediates. Key challenges include maintaining regioselectivity and avoiding side reactions. Protecting group strategies (e.g., for the carboxylic acid moiety) and controlled reaction conditions (temperature, solvent polarity) are critical to ensure yield and purity . For example, the use of 3,4-epoxyhexane-1-carboxylic acid as a precursor in similar spirocyclic syntheses highlights the importance of stepwise coupling and acid hydrolysis .

Q. What spectroscopic methods are most reliable for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) is essential for verifying the spirocyclic core and substituent positions (e.g., methoxybenzoyl group). High-resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy validates functional groups like the carboxylic acid. Comparative analysis with analogous compounds (e.g., 4-(3,5-difluorobenzoyl) derivatives) can resolve ambiguities in spectral interpretation .

Advanced Research Questions

Q. How can computational chemistry be integrated to optimize the synthesis of this spirocyclic compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error in multi-step syntheses. For instance, reaction path search methods combined with experimental data can narrow optimal conditions (e.g., solvent choice, temperature) by simulating energy barriers for key steps like benzoyl group coupling or spirocycle formation . Machine learning models trained on similar compounds (e.g., 4-chlorobenzoyl derivatives) can further prioritize reaction parameters .

Q. What experimental strategies resolve contradictions in reported biological activity data for spirocyclic compounds?

Discrepancies in enzyme inhibition or cellular activity may arise from variations in assay conditions (e.g., pH, co-solvents). A tiered approach includes:

  • Dose-response profiling to confirm potency thresholds.
  • Off-target screening (e.g., kinase panels) to identify non-specific interactions.
  • Structural analogs comparison : For example, replacing the methoxy group with halogens (as in 3,5-difluoro derivatives) can isolate electronic effects on bioactivity .

Q. What methodologies are recommended for studying the compound’s interaction with lipid metabolism enzymes?

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity to targets like phospholipase A2. Molecular docking using crystal structures of homologous enzymes (e.g., cyclooxygenase isoforms) predicts binding modes. Functional assays (e.g., lipid peroxidation inhibition in cell models) validate mechanistic hypotheses .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in aqueous vs. organic solvents?

Apparent contradictions often stem from protonation states (carboxylic acid vs. carboxylate). Methodological adjustments include:

  • pH-dependent solubility studies to map ionization effects.
  • Co-solvent systems (e.g., DMSO-water gradients) for biologically relevant assays.
  • Referencing analogs (e.g., ethyl ester derivatives) to isolate solubility contributions from the carboxylic acid group .

Methodological Recommendations

Q. What purification techniques are optimal for isolating high-purity batches?

Reverse-phase HPLC with C18 columns effectively separates polar impurities. For larger scales, flash chromatography using gradients of ethyl acetate/hexane achieves >95% purity. Crystallization trials (e.g., methanol/water mixtures) enhance crystalline yield, critical for X-ray diffraction studies .

Q. How can researchers validate the compound’s stability under physiological conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation products via LC-MS. Buffered solutions (pH 2–8) mimic gastrointestinal and plasma environments. Stability-indicating assays (e.g., time-resolved NMR) track hydrolysis of the spirocyclic ether or benzoyl ester linkages .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.